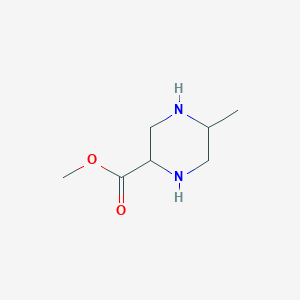

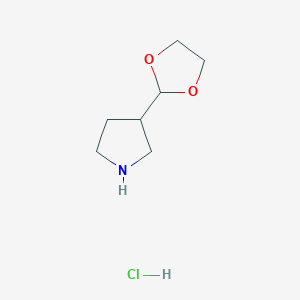

![molecular formula C17H18F3N3O B2616446 N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide CAS No. 620543-85-3](/img/structure/B2616446.png)

N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide

Übersicht

Beschreibung

“N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide” is a chemical compound with the molecular formula C10H10F3NO . It is a solid substance at room temperature . The compound has a molecular weight of 217.19 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzamide core with a trifluoromethyl group and a dimethylamino group attached to the benzene ring . The InChI code for this compound is 1S/C10H10F3NO/c1-14(2)9(15)7-4-3-5-8(6-7)10(11,12)13/h3-6H,1-2H3 .Physical and Chemical Properties Analysis

This compound has a density of 1.255 g/mL at 25 °C and a boiling point of 223 °C . It has a refractive index of 1.479 .Wissenschaftliche Forschungsanwendungen

Heat Shock Protein 90 Inhibition in Cancer Therapy

Research has discovered a novel class of heat shock protein 90 (Hsp90) inhibitors derived from indazol-4-one and indol-4-one. These compounds, including 4-[6,6-Dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(trans-4-hydroxycyclohexyl)amino]benzamide, exhibit strong binding affinity to Hsp90. They demonstrate potent antiproliferative activity across multiple cancer cell lines due to their mechanism of inducing Hsp70 and degrading specific client proteins. Their effectiveness has been supported by computational chemistry and X-ray crystallography, contributing to advancements in cancer therapy (Huang et al., 2009).

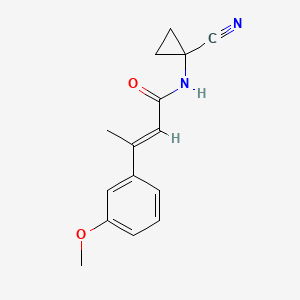

Synthesis and Antifungal Activities of Benzamide Derivatives

A study reported the synthesis and in vitro antifungal activities of novel benzamide derivatives containing a triazole moiety. These derivatives showed significant activity against various phytopathogenic fungi. The structure-activity relationship analysis indicated that specific substitutions on the benzene ring enhanced their antifungal properties. This research suggests that these benzamide derivatives are promising candidates for developing new antifungal agents for controlling phytopathogenic fungi (Zhang et al., 2016).

Development of Antitumour Agents

The synthesis and characterization of benzamide derivatives, including those related to N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide, have been explored for their potential as antitumour agents. These compounds have shown distinct inhibitory capacities against various cancer cell lines, contributing to the development of new therapeutic agents for cancer treatment (Ji et al., 2018).

Synthesis and Evaluation of Sigma-2 Receptor Ligands

Research has been conducted on synthesizing tetrahydroindazole derivatives and evaluating their affinity for sigma-1 and sigma-2 receptors. These studies are significant in the development of drugs targeting sigma receptors, which are implicated in various neurological and psychiatric disorders. The research provides insights into the potential therapeutic applications of these compounds (Wu et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O/c1-22(2)16(24)11-7-9-12(10-8-11)23-14-6-4-3-5-13(14)15(21-23)17(18,19)20/h7-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKLBQULCJTEOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)N2C3=C(CCCC3)C(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate](/img/structure/B2616369.png)

![3-cinnamyl-8-(2,3-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2616376.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2616378.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide](/img/structure/B2616379.png)

![N-(3-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2616381.png)